HMN-176

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

HMN-176 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: This compound wird bei der Entwicklung neuer Antikrebsmedikamente und Therapeutika eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch mehrere Mechanismen:

Zellzyklusarrest: Es verursacht einen Zellzyklusarrest in der M-Phase, indem es die Spindelpolkörper stört, was zur Induktion der DNA-Fragmentierung führt.

Hemmung des Transkriptionsfaktors: This compound hemmt die Bindung des Transkriptionsfaktors NF-Y an seine Zielsequenz im Promotor des Multidrug-Resistenz-Gens und reguliert so die Expression des Gens herunter.

Induktion der Apoptose: Die Verbindung induziert Apoptose durch die Aktivierung von Caspase-3 und den mitochondrialen Weg.

Biochemische Analyse

Biochemical Properties

HMN-176 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the transcription factor NF-Y, which is essential for the basal expression of the multidrug resistance gene (MDR1). This compound inhibits the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter, thereby suppressing MDR1 expression . Additionally, this compound has been shown to affect the spatial distribution of polo-like kinase, which is involved in cell cycle regulation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to cause cell cycle arrest at the M phase in mitotic cells by disrupting spindle polar bodies, leading to DNA fragmentation and apoptosis . In human tumor cell lines, this compound induces G2/M phase arrest and apoptosis through the activation of the intrinsic caspase-9 mitochondrial pathway . Furthermore, this compound has been shown to down-regulate the expression of the multidrug resistance gene MDR1, thereby restoring chemosensitivity to multidrug-resistant cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with several key biomolecules. This compound inhibits the binding of the transcription factor NF-Y to the MDR1 promoter, leading to the suppression of MDR1 expression . Additionally, this compound alters the spatial distribution of polo-like kinase, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound also induces the activation of the intrinsic caspase-9 mitochondrial pathway, leading to programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and potent antiproliferative activity in various human tumor cell lines . Long-term studies have demonstrated that this compound can induce sustained cell cycle arrest and apoptosis in tumor cells . Additionally, this compound has been shown to have an additive effect when used in combination with other common antitumor agents such as Adriamycin, Taxol, and etoposide .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse xenograft models, this compound has demonstrated potent antitumor activity at pharmacological concentrations . Oral administration of the prodrug HMN-214, which is converted to this compound, has shown dose-proportional increases in antitumor activity without significant nerve toxicity . High doses of HMN-214 have been associated with sensory neuropathy and ileus in some patients during Phase I clinical trials .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of the transcription factor NF-Y and the alteration of polo-like kinase distribution . The compound induces cell cycle arrest and apoptosis through the activation of the intrinsic caspase-9 mitochondrial pathway . Additionally, this compound has been shown to upregulate the expression of p53-regulated pro-apoptotic proteins, Noxa and Puma, while downregulating anti-apoptotic proteins, Bcl-2 and Mcl-1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to inhibit the formation of centrosome-nucleated microtubules, thereby disrupting centrosome-mediated microtubule assembly during mitosis . Additionally, this compound affects the spatial distribution of polo-like kinase, leading to cell cycle arrest and apoptosis . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to the centrosomes and disrupt centrosome-mediated microtubule assembly during mitosis . Additionally, the compound alters the spatial distribution of polo-like kinase, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its antitumor activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

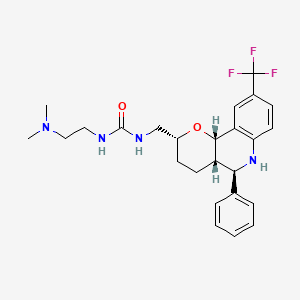

HMN-176 wird aus seinem Prodrug HMN-214 synthetisiert. Die Herstellung umfasst die folgenden Schritte:

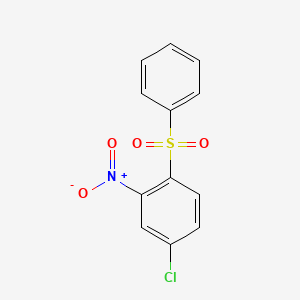

Synthese von HMN-214: HMN-214 wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Stilbazolderivate unter bestimmten Bedingungen mit Methoxybenzolsulfonylchlorid gekoppelt werden.

Umwandlung in this compound: HMN-214 wird dann in vivo metabolisiert, um this compound zu produzieren.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die großtechnische Synthese von HMN-214, gefolgt von seiner Umwandlung in this compound durch kontrollierte Stoffwechselprozesse. Der Produktionsprozess gewährleistet eine hohe Reinheit und Ausbeute der Endverbindung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

HMN-176 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

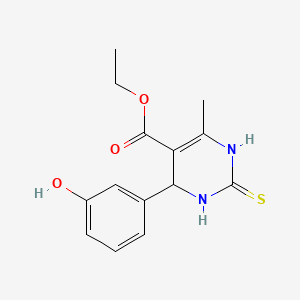

Oxidation: Die Oxidation des Stilbazol-Moleküls ist ein wichtiger Schritt bei der Bildung von this compound aus HMN-214.

Reduktion: This compound kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Methoxybenzolsulfonylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.

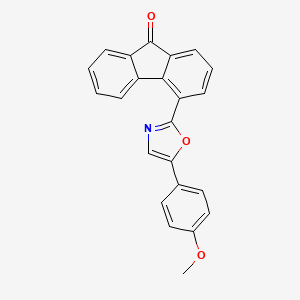

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wirkmechanismus

HMN-176 exerts its effects through multiple mechanisms:

Cell Cycle Arrest: It causes cell cycle arrest at the M phase by disrupting spindle polar bodies, leading to the induction of DNA fragmentation.

Transcription Factor Inhibition: This compound inhibits the binding of the transcription factor NF-Y to its target sequence in the multidrug resistance gene promoter, thereby down-regulating the expression of the gene.

Apoptosis Induction: The compound induces apoptosis through the activation of caspase-3 and the mitochondrial pathway.

Vergleich Mit ähnlichen Verbindungen

HMN-176 wird mit anderen ähnlichen Verbindungen verglichen, um seine Einzigartigkeit hervorzuheben:

Etoposide: This compound zeigt eine starke Zytotoxizität mit einem anderen Wirkungsspektrum im Vergleich zu Etoposide.

Taxol und Vincristin: This compound hat die einzigartige Fähigkeit, die Zentrosomen-abhängige Mikrotubuli-Nukleation zu hemmen, was bei Taxol und Vincristin nicht beobachtet wird.

Liste ähnlicher Verbindungen

- Cisplatin

- Adriamycin

- Etoposide

- Taxol

- Vincristin

Eigenschaften

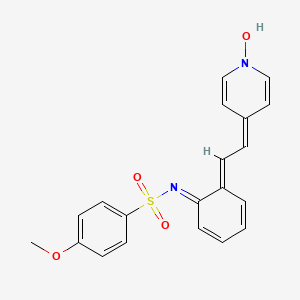

IUPAC Name |

(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJOKLXXLVMPR-STNHEDLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173529-10-7 | |

| Record name | HMN 176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

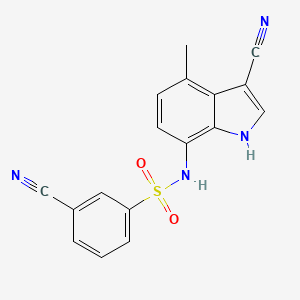

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

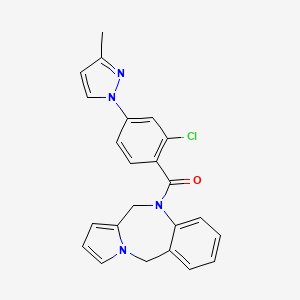

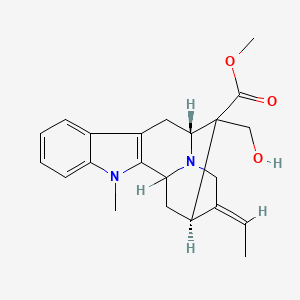

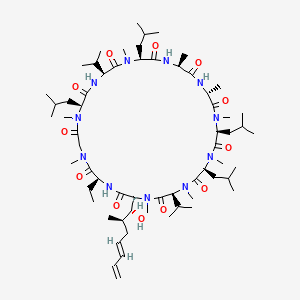

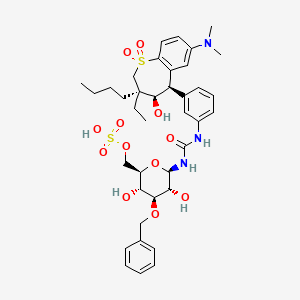

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B1684018.png)

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)